molecular formula C26H27N3O3S B2904579 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252915-27-7

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No. B2904579
CAS RN: 1252915-27-7
M. Wt: 461.58
InChI Key: CXESOMWXVLQMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group and a thieno[3,2-d]pyrimidin-1-yl group. It also contains several phenyl rings, some of which are substituted with methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thieno[3,2-d]pyrimidin-1-yl core, followed by various substitution reactions to introduce the phenyl and acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[3,2-d]pyrimidin-1-yl group, for example, is a bicyclic structure with a sulfur atom in one of the rings .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetamide group could make it polar and potentially soluble in water .

Scientific Research Applications

Radioligand Development for Imaging

A novel series of compounds, including related thieno[2,3-d]pyrimidines, have been developed for use in positron emission tomography (PET) imaging, targeting the translocator protein (18 kDa). These compounds are designed with specific atoms allowing labeling with radioactive isotopes such as fluorine-18, facilitating in vivo imaging to study various biological processes and disease states (Dollé et al., 2008).

Synthetic Methodologies

Research into the reactions of thieno[2,3-d]pyrimidines under specific conditions has led to the development of new synthetic methodologies. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for the synthesis of thieno[2,3-d]pyrimidines, demonstrating an efficient approach to constructing these compounds (Davoodnia et al., 2009).

Antitumor Activity

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These studies have identified compounds with potent anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14,22,24H,5,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUEWKVCZEQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.